molecular formula C11H17N3S B11883858 1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl- CAS No. 646056-39-5

1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-

Katalognummer: B11883858
CAS-Nummer: 646056-39-5
Molekulargewicht: 223.34 g/mol
InChI-Schlüssel: LAGAOLCCTSMPJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole: is a heterocyclic compound that features a spiro structure, incorporating both diazaspiro and isothiazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(7-Methyl-1,7-diazaspiro[4

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The isothiazole ring can participate in substitution reactions, where various substituents can be introduced under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds .

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent. Its unique structure may allow it to target specific biological pathways .

Industry: In the industrial sector, 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole can be used in the development of new materials with specific properties, such as polymers or coatings .

Wirkmechanismus

The mechanism of action of 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

  • 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole
  • 1,7-Diazaspiro[4.4]nonan-2-one

Comparison: Compared to similar compounds, 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole is unique due to the presence of the isothiazole ring, which imparts distinct chemical reactivity and biological activity. The isothiazole moiety can engage in different types of chemical reactions and interactions with biological targets, making this compound particularly versatile and valuable in research and industrial applications .

Eigenschaften

CAS-Nummer

646056-39-5

Molekularformel

C11H17N3S

Molekulargewicht

223.34 g/mol

IUPAC-Name

5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2-thiazole

InChI

InChI=1S/C11H17N3S/c1-13-8-5-11(9-13)4-2-7-14(11)10-3-6-12-15-10/h3,6H,2,4-5,7-9H2,1H3

InChI-Schlüssel

LAGAOLCCTSMPJM-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(C1)CCCN2C3=CC=NS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.